molecular formula C13H16ClN3O2 B15094486 (E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid

Cat. No.: B15094486
M. Wt: 281.74 g/mol
InChI Key: JYFDYAZUWPKGFU-SOFGYWHQSA-N
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Description

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a cyclopentylamino group, as well as a butenoic acid moiety. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the butenoic acid part of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopentylamino Substitution: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction, where cyclopentylamine reacts with the halogenated pyrimidine intermediate.

    Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a Wittig reaction, where a suitable phosphonium ylide reacts with the aldehyde derivative of the pyrimidine intermediate to form the (E)-configured butenoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.

    Addition: The double bond in the butenoic acid moiety can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopentylamine in the presence of a base such as triethylamine.

    Addition: Hydrogen bromide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

    Addition: Formation of halogenated or hydroxylated products.

Scientific Research Applications

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[2-chloro-4-(cyclohexylamino)pyrimidin-5-yl]but-2-enoic acid
  • (E)-3-[2-chloro-4-(cyclopropylamino)pyrimidin-5-yl]but-2-enoic acid
  • (E)-3-[2-chloro-4-(cyclobutylamino)pyrimidin-5-yl]but-2-enoic acid

Uniqueness

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group, in particular, may enhance its binding affinity to certain molecular targets, leading to improved biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid

InChI

InChI=1S/C13H16ClN3O2/c1-8(6-11(18)19)10-7-15-13(14)17-12(10)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,18,19)(H,15,16,17)/b8-6+

InChI Key

JYFDYAZUWPKGFU-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CN=C(N=C1NC2CCCC2)Cl

Canonical SMILES

CC(=CC(=O)O)C1=CN=C(N=C1NC2CCCC2)Cl

Origin of Product

United States

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